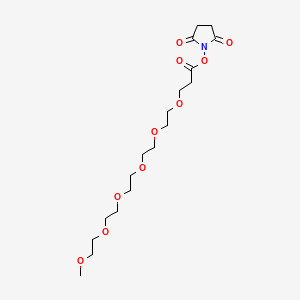

m-PEG6-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

The primary target of m-PEG6-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, making them ideal targets for the action of this compound.

Mode of Action

This compound is a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The NHS ester group in the compound reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its targets and modify their properties.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of this compound in the synthesis of PROTACs allows for the selective degradation of target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) or PROTACs . These molecules have a wide range of applications in biomedical research, particularly in the development of targeted therapy drugs . The ability of this compound to selectively target and modify proteins allows for the precise manipulation of biological systems.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction between the NHS ester group and primary amines occurs efficiently in neutral or weakly alkaline buffers . Additionally, the stability of the compound is affected by temperature, with recommended storage conditions being -20°C for the pure form .

生化学分析

Biochemical Properties

m-PEG6-NHS ester plays a significant role in biochemical reactions. It contains an NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, leading to stable amide bonds .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The mechanism of action of this compound is based on its ability to form stable amide bonds with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . This property is utilized in the synthesis of ADCs and PROTACs .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial factors in laboratory settings. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to use the reagent immediately after dissolving and not to prepare stock solutions for storage .

Metabolic Pathways

Given its role in the synthesis of ADCs and PROTACs, it may interact with various enzymes and cofactors during the degradation of these molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its hydrophilic PEG spacer, which increases its solubility in aqueous media .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG6-NHS ester typically involves the reaction of a PEG derivative with an NHS ester. The process begins with the activation of the carboxyl group of the PEG derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated PEG derivative is then reacted with N-hydroxysuccinimide to form the NHS ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .

化学反応の分析

Types of Reactions

m-PEG6-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient in neutral or slightly basic buffers (pH 7.0-8.0) .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

Conditions: Neutral or slightly basic pH, room temperature.

Major Products

The major product formed from the reaction of this compound with primary amines is a PEGylated amide, which enhances the solubility and stability of the conjugated molecule .

科学的研究の応用

m-PEG6-NHS ester has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

Mal-PEG6-NHS ester: Contains a maleimide group in addition to the NHS ester, allowing for dual reactivity with both amines and thiols.

Maleimide-PEG6-succinimidyl ester: Similar to m-PEG6-NHS ester but includes a maleimide group for additional reactivity.

Uniqueness

This compound is unique due to its non-cleavable PEG linker, which provides stability and solubility to the conjugated molecules. This makes it particularly useful in the synthesis of stable bioconjugates and drug delivery systems .

生物活性

m-PEG6-NHS ester, a non-cleavable polyethylene glycol (PEG) derivative, plays a significant role in bioconjugation and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound is characterized by its ability to facilitate the attachment of therapeutic agents to antibodies, enhancing the efficacy and specificity of cancer treatments.

- Molecular Formula : C₁₈H₃₁NO₁₀

- Molecular Weight : 421.439 g/mol

- CAS Number : 1449390-12-8

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 502.6 ± 60.0 °C at 760 mmHg

- Flash Point : 257.8 ± 32.9 °C

The this compound functions primarily as a linker in ADCs, providing a hydrophilic spacer that enhances solubility in aqueous environments. The NHS (N-hydroxysuccinimide) group reacts with primary amines on proteins or other biomolecules, forming stable amide bonds which are crucial for effective drug delivery.

Antibody-Drug Conjugates (ADCs)

ADCs are composed of an antibody linked to a cytotoxic drug via a linker such as this compound. This design allows for targeted delivery of the cytotoxic agent directly to cancer cells, minimizing damage to healthy tissues. The non-cleavable nature of m-PEG6-NHS ensures that the drug remains attached until it reaches its target.

Case Study: Efficacy in Cancer Treatment

A study conducted by Boehnke et al. demonstrated the successful application of this compound in synthesizing ADCs with NAMPT inhibitors for cancer therapy. The results indicated that these conjugates exhibited significant antitumor activity in preclinical models, underscoring the potential of this compound in enhancing therapeutic outcomes in oncology .

Comparative Data Table

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 421.439 g/mol | Varies (e.g., PEG4: 198 g/mol) |

| Solubility | High | Varies |

| Reactivity | NHS with amines | Varies |

| Application | ADCs | Various bioconjugations |

| Cleavability | Non-cleavable | Cleavable options exist |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Increased Solubility : The hydrophilic nature of PEG spacers significantly improves the solubility of conjugated drugs in physiological conditions, enhancing bioavailability.

- Targeted Delivery : By utilizing this compound, researchers have developed ADCs that show increased specificity towards tumor cells, reducing off-target effects commonly associated with conventional chemotherapy.

- Stability : The stability provided by non-cleavable linkers like this compound contributes to prolonged circulation times in systemic administration, allowing for more effective treatment regimens.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO10/c1-23-6-7-25-10-11-27-14-15-28-13-12-26-9-8-24-5-4-18(22)29-19-16(20)2-3-17(19)21/h2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIPLYSZOISNAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。